N-isobutyl-N-isopropylamine
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Overview
Description
N-isobutyl-N-isopropylamine is an organic compound belonging to the class of amines. It is characterized by the presence of both isobutyl and isopropyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-isobutyl-N-isopropylamine can be synthesized through the reaction of isobutylamine and isopropylamine in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature of 25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature of 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature of 50-80°C.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-isobutyl-N-isopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of N-isobutyl-N-isopropylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include the formation of intermediates such as imines and amides, which further undergo transformation to yield the final products.
Comparison with Similar Compounds
- N-isobutylamine
- N-isopropylamine
- N-methyl-N-isopropylamine
- N-ethyl-N-isopropylamine
Comparison: N-isobutyl-N-isopropylamine is unique due to the presence of both isobutyl and isopropyl groups, which impart distinct steric and electronic properties. This makes it more versatile in chemical reactions compared to its simpler counterparts like N-isobutylamine and N-isopropylamine. The combination of these groups also enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)5-8-7(3)4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYHKHLCPPXKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494929 |
Source
|
Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-24-6 |
Source
|
Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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